5-bromo-2-methylPentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methylPentanal is an organic compound belonging to the class of aldehydes It features a bromine atom attached to the fifth carbon and a methyl group attached to the second carbon of the pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylPentanal can be achieved through several methods. One common approach involves the bromination of 2-methylpentanal using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylPentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 5-Bromo-2-methylpentanoic acid
Reduction: 5-Bromo-2-methylpentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-methylPentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylPentanal depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanal: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-methylpentanoic acid: The oxidized form of 5-Bromo-2-methylPentanal.
5-Bromo-2-methylpentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an aldehyde group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C6H11BrO |
---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
5-bromo-2-methylpentanal |
InChI |
InChI=1S/C6H11BrO/c1-6(5-8)3-2-4-7/h5-6H,2-4H2,1H3 |
InChI Key |
KDNYYMJVQDWGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.